n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide is a compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is a bicyclic structure consisting of fused pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of pyrazolo[1,5-a]pyridines, which leads to the formation of the tetrahydropyrazolo[1,5-a]pyridine core . This intermediate can then be further functionalized to introduce the prop-2-enamide group.
Another approach involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of the tetrahydropyrazolo[1,5-a]pyridine core
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the compound, enabling the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases or other proteins involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines: These compounds share a similar core structure but differ in their functional groups and substituents.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidines:
The uniqueness of this compound lies in its specific structure and functional groups, which provide distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-10(14)12-8-7-11-13-6-4-3-5-9(8)13/h2,7H,1,3-6H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZWQNLNOOHWFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C2CCCCN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.